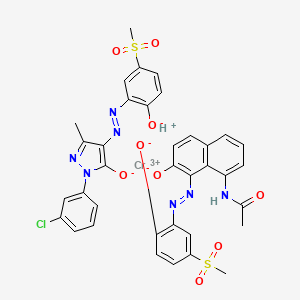
Hexanediamide, N,N'-bis(2-furanylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanediamide, N,N’-bis(2-furanylmethyl)- is an organic compound with the molecular formula C16H20N2O4. It features a hexanediamide backbone with two furanylmethyl groups attached to the nitrogen atoms. This compound is known for its unique chemical structure, which includes aromatic furan rings and amide functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanediamide, N,N’-bis(2-furanylmethyl)- typically involves the reaction of hexanediamine with furfural. The reaction proceeds through a condensation mechanism, where the amine groups of hexanediamine react with the aldehyde groups of furfural to form the desired product. The reaction is usually carried out under acidic or basic conditions to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of Hexanediamide, N,N’-bis(2-furanylmethyl)- can be optimized using continuous-flow synthesis techniques. This method enhances the reaction rate and product yield by improving mass transfer and reaction kinetics. The reaction is conducted in a micro fixed-bed reactor, often using a catalyst such as 5% Pt/C to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanediamide, N,N’-bis(2-furanylmethyl)- undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydrogen atoms on the furan rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hexanediamine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
Hexanediamide, N,N’-bis(2-furanylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism by which Hexanediamide, N,N’-bis(2-furanylmethyl)- exerts its effects involves interactions with various molecular targets. The furan rings can participate in π-π stacking interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanediamide, N,N’-di-benzoyloxy: Known for its antitumor and anaphylactic activities.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the synthesis of hindered amine light stabilizers.
Uniqueness
Hexanediamide, N,N’-bis(2-furanylmethyl)- is unique due to its combination of furan rings and amide functionalities, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
61190-71-4 |
|---|---|
Molekularformel |
C16H20N2O4 |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
N,N'-bis(furan-2-ylmethyl)hexanediamide |
InChI |
InChI=1S/C16H20N2O4/c19-15(17-11-13-5-3-9-21-13)7-1-2-8-16(20)18-12-14-6-4-10-22-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,17,19)(H,18,20) |
InChI-Schlüssel |
XEETWTQHPJBVPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNC(=O)CCCCC(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


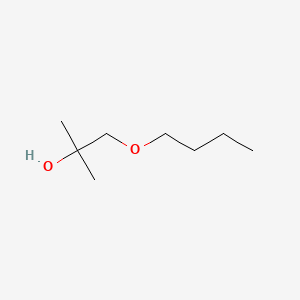
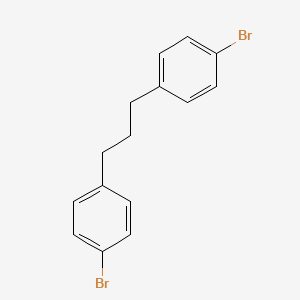
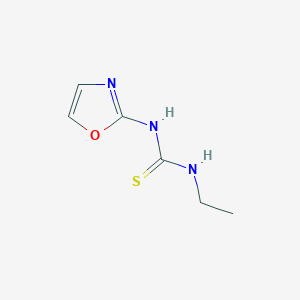
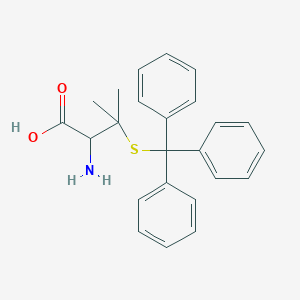
![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)
![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
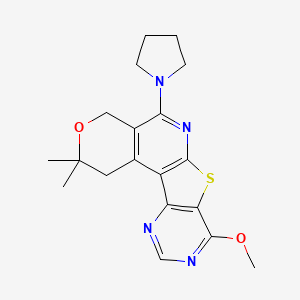
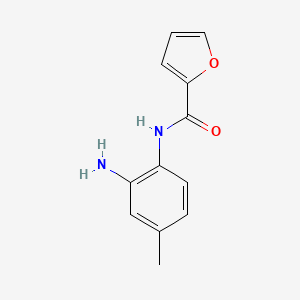
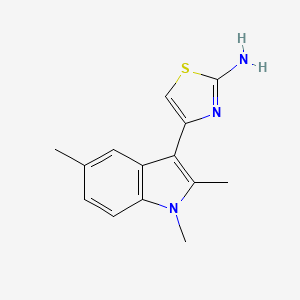
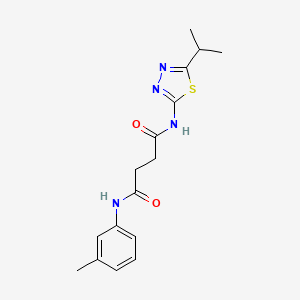
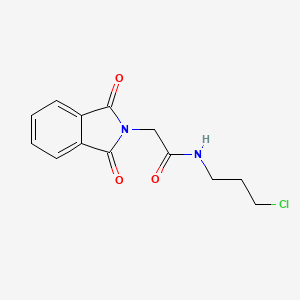
![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)
